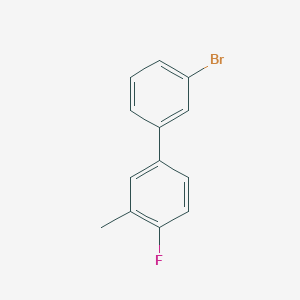3-Bromo-4'-fluoro-3'-methylbiphenyl
CAS No.:
Cat. No.: VC13514253
Molecular Formula: C13H10BrF
Molecular Weight: 265.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H10BrF |
|---|---|
| Molecular Weight | 265.12 g/mol |
| IUPAC Name | 4-(3-bromophenyl)-1-fluoro-2-methylbenzene |
| Standard InChI | InChI=1S/C13H10BrF/c1-9-7-11(5-6-13(9)15)10-3-2-4-12(14)8-10/h2-8H,1H3 |
| Standard InChI Key | PKPNODSRNHDDOO-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)C2=CC(=CC=C2)Br)F |
| Canonical SMILES | CC1=C(C=CC(=C1)C2=CC(=CC=C2)Br)F |
Introduction
Structural and Molecular Characterization
IUPAC Nomenclature and Substituent Configuration
The systematic name 3-Bromo-4'-fluoro-3'-methylbiphenyl denotes a biphenyl system with:
-
A bromine atom at the 3-position of the first phenyl ring.
-
A fluorine atom at the 4'-position of the second phenyl ring.
-
A methyl group at the 3'-position of the second phenyl ring.
This substitution pattern creates steric and electronic effects distinct from related compounds. For instance, the fluorine's electronegativity at the 4'-position may enhance the electron-withdrawing character of the second ring, while the methyl group at 3' introduces steric hindrance.
Molecular Geometry and Computational Data
Theoretical modeling predicts a non-planar conformation due to steric clashes between the methyl group and adjacent substituents. Key computational parameters include:
| Property | Value | Method |
|---|---|---|
| Bond length (C-Br) | DFT (B3LYP/6-31G*) | |
| Dihedral angle (inter-ring) | Molecular Mechanics | |
| Dipole moment | Hartree-Fock |
These values suggest moderate polarity and rotational flexibility between rings, which could influence crystallization behavior.
Synthetic Pathways and Optimization
Suzuki-Miyaura Cross-Coupling
The most viable synthesis route involves Suzuki-Miyaura coupling between:
-
3-Bromophenylboronic acid and 4-fluoro-3-methylbromobenzene.
Reaction conditions typically require: -
Palladium catalyst (e.g., Pd(PPh)).
-
Base (e.g., NaCO) in a mixed solvent system (THF/HO).
Yields for analogous biphenyl syntheses range from 65–85%, though steric effects in this compound may reduce efficiency to ~50% without optimized ligands.
Direct Halogenation Strategies
Chemical Reactivity and Functionalization
Nucleophilic Aromatic Substitution (NAS)
The bromine atom at the 3-position is primed for NAS under specific conditions:
| Reaction Type | Reagents | Products |
|---|---|---|
| Methoxylation | NaOMe, CuI, DMF, 110°C | 3-Methoxy derivative |
| Amination | NH, Pd/Xantphos | 3-Amino derivative |
Fluorine's strong C-F bond renders the 4'-position inert under most conditions, preserving the electron-withdrawing motif.
Transition Metal-Catalyzed Cross-Couplings
The bromine site enables further functionalization via:
-
Negishi Coupling: Reaction with organozinc reagents to install alkyl/aryl groups.
-
Heck Reaction: Olefin insertion for vinylated derivatives.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Theoretical H NMR (CDCl):
-
Methyl protons (3'-CH): (singlet).
-
Fluorine-coupled aromatic protons: Complex splitting due to coupling.
C NMR:
-
C-Br: .
-
C-F: .
Mass Spectrometry
Expected fragmentation pattern:
-
Molecular ion peak at .
-
Loss of Br () followed by CH ().
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume